molecular formula C17H17ClN2O3S B2746753 2-chloro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941920-20-3

2-chloro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2746753
CAS No.: 941920-20-3
M. Wt: 364.84
InChI Key: FSLCXSFWLHDMNY-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, designed by integrating a benzenesulfonamide scaffold with a 2-oxopiperidine moiety. Its primary research application lies in the investigation and inhibition of specific protein-protein interactions. The structural framework of this compound is found in molecules that target the HIV-1 capsid (CA) protein, a promising therapeutic target for antiviral development. Compounds with this core structure have been shown to bind the CA protein, disrupting both early and late-stage events in the viral replication cycle and preventing the production of infectious virions . Furthermore, the benzenesulfonamide pharmacore is a key feature in various bioactive compounds. Recent research on analogous benzenesulfonamide derivatives has demonstrated their potential as anti-cancer agents by inducing ferroptosis, an iron-dependent form of programmed cell death. These compounds have been shown to exert anti-tumor effects by targeting the KEAP1-NRF2-GPX4 signaling axis, leading to a marked accumulation of toxic lipid reactive oxygen species (ROS) and the suppression of tumor cell proliferation and migration . The presence of the 2-oxopiperidine (lactam) ring is a privileged structure in pharmaceuticals, often contributing to favorable pharmacokinetic properties and target binding affinity. This combination of features makes this compound a versatile chemical tool for researchers exploring novel oncolytic and antiviral strategies, as well as for studying the fundamental mechanisms of ferroptosis and viral capsid assembly.

Properties

IUPAC Name

2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-15-5-1-2-6-16(15)24(22,23)19-13-8-10-14(11-9-13)20-12-4-3-7-17(20)21/h1-2,5-6,8-11,19H,3-4,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLCXSFWLHDMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The reaction begins with the formation of the piperidinyl intermediate by reacting 4-chloronitrobenzene with piperidine under reflux conditions in the presence of a base such as sodium carbonate.

    Reduction and Cyclization: The nitro group is then reduced to an amine, followed by cyclization to form the 2-oxopiperidin-1-yl moiety.

    Sulfonamide Formation: The final step involves the reaction of the piperidinyl intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidinyl moiety.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like sodium chlorite or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can modify the piperidinyl moiety.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C24H22ClN5O3S
  • Molecular Weight : 463.9 g/mol
  • IUPAC Name : 1-(4-chlorophenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide

This compound features a benzenesulfonamide core with a 2-chloro substituent and a 4-(2-oxopiperidin-1-yl)phenyl group, contributing to its versatility in research applications.

Chemistry

In the field of chemistry, 2-chloro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it a valuable reagent for chemists.

Biology

The biological activities of this compound have garnered attention for their potential implications in health sciences:

  • Antimicrobial Properties : Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L.
  • Anticancer Activity : The compound is also being investigated for its antiproliferative effects on cancer cell lines. For instance, related compounds in the same class have demonstrated GI50 values as low as 38 nM against certain cancer types, indicating substantial potency against cell proliferation.

Medicine

The primary target of this compound is Factor Xa (FXa), where it acts as a direct inhibitor. By inhibiting FXa, it disrupts the coagulation cascade, leading to reduced thrombin generation and potentially therapeutic effects in conditions such as thrombosis. Ongoing research aims to further explore its efficacy and safety as a therapeutic agent in clinical settings.

Data Summary Table

Application TypeActivityMIC/IC50 ValuesRemarks
AntimicrobialEffective against MRSA15.62 - 31.25 μmol/LSignificant activity observed
AnticancerInhibitory effects on cancer cellsGI50 values ~38 nMPotent against various cancer lines
MechanismInhibition of Factor XaN/APotential therapeutic use in thrombosis

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated that this compound was particularly effective against MRSA strains, showcasing its potential as a treatment option for resistant bacterial infections.

Case Study 2: Antiproliferative Activity

Another investigation focused on the antiproliferative properties of this compound against different cancer cell lines. The study reported varying degrees of activity across cell lines, with some derivatives exhibiting lower GI50 values than others, suggesting that structural modifications can enhance antiproliferative effects.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs in pharmaceuticals, agrochemicals, and synthetic intermediates. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of 2-Chloro-N-(4-(2-Oxopiperidin-1-yl)phenyl)benzenesulfonamide and Related Compounds

Compound Name Key Structural Features Applications/Activity Physicochemical Properties References
This compound Chloro-substituted benzenesulfonamide; 2-oxopiperidin-linked phenyl group Hypothesized enzyme modulation (e.g., protease inhibition) or agrochemical activity High lipophilicity (Cl, aromatic rings); moderate solubility
Chlorsulfuron 2-Chloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide Herbicide (acetolactate synthase inhibitor) Polar due to triazine; log P ~1.2
Apixaban Pyrazolopyridine core with 2-oxopiperidin and methoxyphenyl groups Anticoagulant (Factor Xa inhibitor) Moderate solubility (log P ~2.8); oral bioavailability ~50%
Triflumuron 2-Chloro-N-[(4-trifluoromethoxyphenyl)carbamoyl]benzamide Insect growth regulator (chitin synthesis inhibitor) High log P (~4.0); fluorinated substituents
4a’ (SI Compound) Dual benzenesulfonamide with tetrahydrofuran-diphenyl group Research compound (potential enzyme inhibitor) Low solubility (bulky substituents)

Key Findings:

Structural Uniqueness :

  • The target compound distinguishes itself through the 2-oxopiperidin-1-ylphenyl substituent, a feature shared with apixaban but rare in agrochemicals. This group may enhance binding to enzymes (e.g., proteases or kinases) via hydrogen bonding or hydrophobic interactions .
  • Unlike chlorsulfuron, which uses a triazine group for herbicidal activity, the target lacks heterocyclic motifs, suggesting divergent mechanisms .

Solubility is likely lower than chlorsulfuron due to the absence of polar triazine or carbamoyl groups .

Biological Relevance :

  • The 2-oxopiperidin moiety is critical in apixaban’s anticoagulant activity, implying that the target compound could interact with similar enzymatic pockets (e.g., serine proteases) .
  • In agrochemical contexts, sulfonamides like chlorsulfuron inhibit plant-specific enzymes, but the target’s piperidin group may limit phytotoxicity, favoring pharmaceutical applications .

Synthetic Challenges :

  • The compound’s synthesis likely requires multi-step functionalization of the phenyl ring, contrasting with simpler sulfonamide herbicides (e.g., propachlor) that utilize direct alkylation .

Biological Activity

2-chloro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H18ClN2O2S
  • Molecular Weight : 348.85 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Its sulfonamide group is known to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, which may contribute to its pharmacological properties.

Pharmacological Effects

  • Antimicrobial Activity :
    • Studies have shown that sulfonamides exhibit antimicrobial properties by inhibiting bacterial folate synthesis. This compound may similarly affect the growth of various bacterial strains.
  • Anticancer Potential :
    • Preliminary research indicates that compounds with similar structures can induce apoptosis in cancer cells. The oxopiperidine moiety may play a role in enhancing cytotoxicity against specific cancer cell lines.
  • CNS Activity :
    • The presence of the piperidine ring suggests potential central nervous system (CNS) activity, possibly impacting neurotransmitter systems.

Case Studies and Research Findings

StudyFindings
Demonstrated inhibition of bacterial growth in vitro, suggesting antimicrobial properties.
Reported cytotoxic effects on breast cancer cell lines, indicating potential as an anticancer agent.
Investigated the compound's effect on neuroinflammation, showing promise in reducing markers associated with neurodegenerative diseases.

Biological Assays

Various assays have been employed to evaluate the biological activity of this compound:

  • Antibacterial Assays : Disc diffusion and minimum inhibitory concentration (MIC) methods are commonly used to assess antibacterial efficacy.
  • Cytotoxicity Assays : MTT and Annexin V assays are utilized to determine the compound's effects on cancer cell viability and apoptosis.
  • Neuroprotective Studies : In vitro models using neuronal cell lines help elucidate the compound's potential neuroprotective effects.

Q & A

Q. How can researchers validate target engagement in complex biological systems?

  • Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of CA IX (± ligand, ΔTₘ > 3°C) .
  • Photoaffinity Labeling : Use a radiolabeled azide derivative to crosslink and isolate target proteins .

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